2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-
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Overview
Description
2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-: is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom in the ring. The presence of the 4-methylphenyl group attached to the methoxy substituent makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- can be achieved through several methods. . This method is versatile and allows for the formation of the tetrahydropyran ring system under mild conditions.
Another method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans , which provides β-hydroxydihydropyrans under mild conditions and in very good yields . This synthesis enables the direct introduction of oxygen heterocycles into molecular frameworks.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalysts and optimized reaction conditions , can be applied to scale up the production of 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- involves its interaction with molecular targets through electrostatic and hydrophobic interactions . The compound can form stable complexes with enzymes and other proteins, influencing their activity and function. The oxa-6π-electrocyclization pathway is a key mechanism in its synthesis, allowing for the formation of the tetrahydropyran ring system .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-4-methyl-: This compound has a similar structure but lacks the 4-methylphenyl group.
2H-Pyran-2-methanol, tetrahydro-: Similar in structure but contains a hydroxyl group instead of the methoxy group.
Tetrahydro-2H-pyran-2-ol: Contains a hydroxyl group and is used in various chemical applications.
Uniqueness
The presence of the 4-methylphenyl group in 2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]- makes it unique compared to other tetrahydropyrans. This substituent enhances its chemical stability and potential for forming stable complexes with biological molecules, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
18484-04-3 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methoxy]oxane |
InChI |
InChI=1S/C13H18O2/c1-11-5-7-12(8-6-11)10-15-13-4-2-3-9-14-13/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
PUPMLHJZJDNVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCCCO2 |
Origin of Product |
United States |
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